9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline

Catalog No.
S755759
CAS No.
70173-54-5
M.F
C12H14BrN
M. Wt
252.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]q...

CAS Number

70173-54-5

Product Name

9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline

IUPAC Name

7-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene

Molecular Formula

C12H14BrN

Molecular Weight

252.15 g/mol

InChI

InChI=1S/C12H14BrN/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6H2

InChI Key

PVTRKHJBWSTNOI-UHFFFAOYSA-N

SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)Br

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)Br

Chemical Properties and Availability

9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline is a heterocyclic compound with the chemical formula C12H14BrN. Several resources provide information on its basic properties including molecular weight, melting point, and CAS number [, , ]. Suppliers also sell this compound, typically for research purposes [, ].

9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is a heterocyclic compound characterized by a fused bicyclic structure that includes a pyridine and quinoline moiety. Its molecular formula is C12H14BrN, and it has a molecular weight of approximately 252.15 g/mol. The compound features a bromine atom at the 9-position of the tetrahydroquinoline ring, which contributes to its unique chemical properties and potential biological activities .

There is no current information regarding a specific mechanism of action for 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline.

  • Skin and eye irritation
  • Respiratory tract irritation
  • Potential genotoxicity due to the presence of a halogen atom []
Due to its reactive functional groups:

  • Electrophilic Substitution: The presence of the bromine atom allows for electrophilic aromatic substitution reactions, making it susceptible to further functionalization.
  • Reduction Reactions: The unsaturated bonds in the structure can be reduced using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the compound, potentially altering its functional groups and enhancing its reactivity .

Several synthesis methods have been reported for 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline:

  • Bromination of Tetrahydroquinoline: This method involves brominating tetrahydroquinoline at the 9-position using bromine or N-bromosuccinimide under controlled conditions.
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through various methods such as using Lewis acids or other catalysts to form the desired bicyclic structure.
  • Multi-step Synthesis: A more complex approach may involve multiple synthetic steps that include functional group transformations and rearrangements to arrive at the final product .

9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline has potential applications in:

  • Pharmaceutical Chemistry: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Chemical Research: It can be used as an intermediate in organic synthesis for developing new compounds with desired properties.
  • Material Science: Its unique structural properties may allow for applications in developing new materials or coatings.

Interaction studies involving 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline focus on its binding affinity to various biological targets. Preliminary findings suggest that it may interact with specific enzymes or receptors that are pivotal in disease pathways. Further research is required to fully understand these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,3-DihydroquinolineLacks bromine substitutionMore stable; less reactive
8-Bromo-2-methylquinolineContains a methyl group instead of hydrogenDifferent pharmacological profile
4-BromojulolidineSimilar bicyclic structureExhibits distinct biological activities
8-Hydroxy-1H-pyrido[4,3-b]indoleHydroxy group presentPotentially different interaction mechanisms

These compounds highlight the uniqueness of 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline through their structural variations and differing biological activities. Understanding these similarities and differences can aid in the design of new derivatives with enhanced efficacy or reduced toxicity.

Molecular Structure and Formula (C₁₂H₁₄BrN)

9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is a heterocyclic compound characterized by a fused bicyclic structure that includes both pyridine and quinoline moieties . The molecular formula is C₁₂H₁₄BrN, with a molecular weight of 252.15 g/mol [2] [3]. The compound features a bromine atom at the 9-position of the tetrahydroquinoline ring system, which contributes to its unique chemical properties and potential biological activities .

The structure is formally derived from julolidine (2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline) through selective bromination at the 9-position [2]. The fused bicyclic framework consists of a six-membered pyridine ring fused to a seven-membered quinoline ring system, with two saturated aliphatic bridges connecting the aromatic rings [3]. The canonical SMILES representation is BrC1=CC2CCCN3CCCC(=C1)C3=2 [3].

Stereochemistry and Conformational Analysis

The compound exhibits conformational flexibility due to the presence of two saturated six-membered rings within the fused system [4] [5]. X-ray crystallographic studies of related julolidine derivatives have revealed that the non-aromatic rings typically adopt envelope conformations [4] [5]. In the case of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, one of the fused non-aromatic rings adopts an envelope conformation while the other exhibits a screw-boat conformation [5].

The tricyclic fragment of the julolidine ring system can exhibit disorder over two sets of sites with different occupancy ratios, as observed in related structures [5]. The conformational analysis indicates that the structure is not planar due to the folding of the seven-membered ring component [4]. This conformational flexibility influences the compound's electronic properties and reactivity patterns.

Electronic Structure and Bonding Characteristics

The electronic structure of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is characterized by significant π-delocalization across the aromatic system [6]. The presence of the bromine substituent at the 9-position introduces electron-withdrawing effects that modify the electronic distribution within the molecule [6]. Density functional theory calculations have shown that the introduction of the julolidine moiety as a donor group significantly affects the electronic properties, with calculated energy gaps ranging from 1.5 to 2.0 eV depending on the substitution pattern [6].

The nitrogen atom in the julolidine framework acts as an electron-donating center, creating a push-pull electronic system when combined with electron-withdrawing substituents [6]. This electronic arrangement results in intramolecular charge transfer characteristics that are important for the compound's photophysical properties [7]. The calculated pKa value for the nitrogen center is approximately 5.61, indicating moderate basicity [2].

Physical Properties

Melting Point and Boiling Point Parameters

The melting point of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline has been reported as 36.5°C [2]. The boiling point is documented as 135.0-136.5°C under reduced pressure conditions of 0.15 Torr [2]. These thermal properties indicate that the compound is a low-melting solid at room temperature, with moderate volatility under reduced pressure conditions.

The thermal stability profile shows that the compound remains stable under ambient storage conditions when kept in an inert atmosphere at room temperature [3]. The relatively low melting point compared to the unbrominated julolidine (34-36°C) suggests minimal impact of the bromine substitution on the crystal packing forces [8].

Solubility in Various Solvents

The solubility characteristics of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline reflect its heterocyclic nature and the presence of the bromine substituent [9]. The compound exhibits moderate solubility in organic solvents, with the specific solvent properties determining the extent of dissolution [9]. Like its parent julolidine structure, the compound is soluble in toluene but insoluble in water [8].

The presence of the bromine atom increases the molecular weight and lipophilicity compared to the unbrominated analog, which affects the solubility profile in different solvent systems [9]. The compound's solubility behavior is consistent with other brominated heterocyclic compounds of similar molecular weight and structure.

Density and Refractive Index Measurements

The predicted density of 9-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline is 1.48 ± 0.1 g/cm³ [2]. This value is higher than that of the unbrominated julolidine (1.1 g/cm³), reflecting the contribution of the bromine atom to the overall molecular density [8]. The increased density is consistent with the higher atomic mass of bromine compared to hydrogen.

XLogP3

3.5

Wikipedia

9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline

Dates

Last modified: 08-15-2023

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